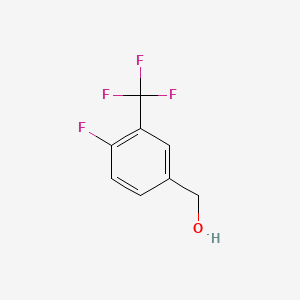

4-Fluoro-3-(trifluoromethyl)benzyl alcohol

Descripción general

Descripción

4-Fluoro-3-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6F4O. It is also known by its IUPAC name, [4-fluoro-3-(trifluoromethyl)phenyl]methanol . This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties.

Métodos De Preparación

The synthesis of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol .

Industrial production methods may involve more scalable processes, such as catalytic hydrogenation of the corresponding aldehyde using a palladium catalyst under hydrogen gas. This method ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

4-Fluoro-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

4-Fluoro-3-(trifluoromethyl)benzyl alcohol has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and ability to penetrate biological membranes. This allows the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

4-Fluoro-3-(trifluoromethyl)benzyl alcohol can be compared with other similar compounds, such as:

4-(Trifluoromethyl)benzyl alcohol: Lacks the fluorine atom at the 4-position, resulting in different chemical reactivity and biological activity.

3-(Trifluoromethyl)benzyl alcohol: The trifluoromethyl group is positioned differently, affecting its interaction with molecular targets.

4-Fluoro-3-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an alcohol group, leading to distinct chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .

Actividad Biológica

4-Fluoro-3-(trifluoromethyl)benzyl alcohol (CAS No. 67515-61-1) is an organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a fluorine atom. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications as a pharmaceutical intermediate. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies.

- Molecular Formula : C8H6F4O

- Molecular Weight : 194.13 g/mol

The compound features a benzyl alcohol structure with fluorinated substituents that enhance its lipophilicity and biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Reduction of Aldehyde : The most common method involves reducing 4-fluoro-3-(trifluoromethyl)benzaldehyde using sodium borohydride (NaBH4) in methanol.

- Catalytic Hydrogenation : Industrially, catalytic hydrogenation of the corresponding aldehyde under hydrogen gas using palladium catalysts can yield high-purity products.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to penetrate biological membranes, allowing it to modulate enzyme and receptor activities. This interaction can lead to various pharmacological effects, including:

- Inhibition of Enzyme Activity : The compound has been shown to affect enzyme-catalyzed reactions, potentially serving as a probe in biological pathways involving fluorinated compounds.

- Modulation of Receptor Activity : Its structural features may allow it to bind selectively to certain receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing trifluoromethyl groups have shown enhanced potency against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), U-937 (monocytic leukemia), and others.

- Mechanism : Induction of apoptosis was observed in treated cells, with increased caspase activity indicating activation of apoptotic pathways.

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 1.93 | Apoptosis induction |

| Derivative A | U-937 | 0.48 | Apoptosis induction |

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties:

- Serotonin Uptake Inhibition : Studies suggest that the trifluoromethyl group enhances the inhibition of serotonin uptake, which is critical in treating mood disorders.

Case Studies

Several case studies have documented the biological implications of this compound:

-

Study on Anticancer Properties :

- Researchers explored the cytotoxic effects of this compound on leukemia cell lines.

- Results indicated significant growth inhibition and apoptosis induction at sub-micromolar concentrations.

-

Neuropharmacological Study :

- Investigated the effects on serotonin transporters.

- Findings suggested that the presence of fluorinated groups increases the binding affinity and inhibition rate compared to non-fluorinated analogs.

Propiedades

IUPAC Name |

[4-fluoro-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBDVJVPBJMVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217860 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67515-61-1 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067515611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67515-61-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.